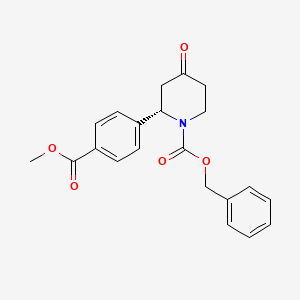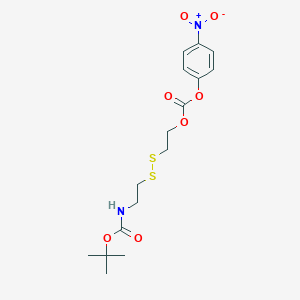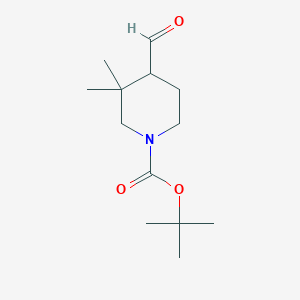![molecular formula C7H11F5O3 B6292192 2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98% CAS No. 1262415-61-1](/img/structure/B6292192.png)
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol (also known as 2-PFPE) is a fluorinated alcohol with a wide range of applications in chemical synthesis and research. This compound has been used in a variety of fields, including chemical synthesis, biochemistry, and pharmaceutical research. Its unique properties make it an attractive molecule for laboratory use, as it is highly soluble in water and has a low melting point. Additionally, 2-PFPE has a relatively low toxicity, making it a safe and effective reagent for laboratory use.
Mechanism of Action
2-PFPE is a highly polar molecule, which makes it an effective solvent for many organic compounds. Its high polarity also makes it a good stabilizing agent for biomolecules, as it can bind to and stabilize the hydrophobic regions of proteins and other biomolecules. Additionally, its low toxicity makes it a safe reagent for laboratory use.
Biochemical and Physiological Effects
2-PFPE has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, and to have a protective effect against DNA damage.
Advantages and Limitations for Lab Experiments
2-PFPE has a number of advantages and limitations for laboratory experiments. Its low toxicity and high solubility in water make it a safe and effective reagent for laboratory use. Additionally, its low melting point makes it easy to handle and store. However, its high polarity can make it difficult to use in some reactions, and it can also interfere with the activity of enzymes and other biomolecules.
Future Directions
There are a number of potential future directions for the use of 2-PFPE in scientific research. These include the development of more efficient synthesis methods, the exploration of its potential uses in drug delivery and drug formulation, and the investigation of its potential therapeutic applications. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments.
Synthesis Methods
2-PFPE can be synthesized from 2,2,3,3,3-pentafluoropropanol (PFP) by a two-step process. In the first step, PFP is reacted with sodium hydroxide to form the sodium salt of 2-PFPE. This reaction is followed by an acid-catalyzed dehydration reaction to produce 2-PFPE. The overall reaction is illustrated below:
PFP + NaOH → Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Na+[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol + H2SO4 → 2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol
Scientific Research Applications
2-PFPE has been used in a variety of scientific research applications, including chemical synthesis, biochemistry, and pharmaceutical research. In chemical synthesis, it has been used as a solvent for various reactions, such as Diels-Alder reactions and Wittig reactions. In biochemistry, it has been used as a reagent for the synthesis of peptides, proteins, and other biomolecules. In pharmaceutical research, it has been used as a solvent for drug solubilization and as a stabilizer for drug formulations.
properties
IUPAC Name |
2-[2-(2,2,3,3,3-pentafluoropropoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F5O3/c8-6(9,7(10,11)12)5-15-4-3-14-2-1-13/h13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOMBAHUZLMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)
